molecular formula C15H17N3O2S B4100021 5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE

5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE

Cat. No.: B4100021
M. Wt: 303.4 g/mol
InChI Key: UOSUKOMHMSNHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with a suitable thiazine precursor in the presence of a cyclizing agent. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms within the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

5-oxo-N-(2-phenylethyl)-2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13-10-12(21-15-17-8-9-18(13)15)14(20)16-7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSUKOMHMSNHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)CC(SC2=N1)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-OXO-N-(2-PHENYLETHYL)-2H,3H,5H,6H,7H-IMIDAZO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE

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